molecular formula C5H9N5OS B11761712 N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide

N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide

Cat. No.: B11761712
M. Wt: 187.23 g/mol
InChI Key: BTUUFVWYQTZDSR-BYPYZUCNSA-N
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Description

N-[(1R)-2-Sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide is a chiral acetamide derivative featuring a tetrazole ring and a sulfhydryl (-SH) group. The tetrazole group is known for its metabolic stability and ability to mimic carboxylic acids, enhancing bioavailability .

Properties

Molecular Formula

C5H9N5OS

Molecular Weight

187.23 g/mol

IUPAC Name

N-[(1R)-2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C5H9N5OS/c1-3(11)6-4(2-12)5-7-9-10-8-5/h4,12H,2H2,1H3,(H,6,11)(H,7,8,9,10)/t4-/m0/s1

InChI Key

BTUUFVWYQTZDSR-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CS)C1=NNN=N1

Canonical SMILES

CC(=O)NC(CS)C1=NNN=N1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the tetrazole ring can produce amines .

Scientific Research Applications

N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

2-Amino-N-[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide (14g-L)

  • Structure : Differs in stereochemistry (1S vs. 1R) and lacks the sulfhydryl group.
  • Synthesis : Prepared via Cbz-deprotection of a glycyl-tetrazole intermediate using method E, yielding a white solid (MS(ESI): m/z 171.1 (M+H)+) .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

  • Structure : Incorporates a thiadiazole ring and a p-tolyl-substituted tetrazole.

N-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

  • Structure : Features naphthalene and phenyl groups, enhancing hydrophobic interactions.
  • Molecular Properties : Molecular weight 361.42 g/mol, density 1.36 g/cm³, pKa ~12.84, suggesting moderate solubility in physiological conditions .

Triazole-Containing Analogues

2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (38)

  • Structure : Replaces tetrazole with a triazole ring, reducing nitrogen content but retaining hydrogen-bonding capability.
  • Activity : Exhibits antibacterial activity with MIC values (e.g., 16–32 µg/mL against E. coli), highlighting the role of the triazole-sulfanyl-acetamide scaffold .

Hydroxyacetamide-Triazole Derivatives (FP1–12)

  • Structure : Combines hydroxyacetamide with triazole and imidazolone rings.
  • Synthesis : Refluxed with pyridine and zeolite catalysts, yielding antiproliferative agents (tested against cancer cell lines) .

Oxadiazole and Thiadiazole Derivatives

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Structure : Oxadiazole core with indole substituents.
  • Spectral Data : ¹H NMR peaks at δ 7.04 (H-5’), 6.95 (H-6’), confirming aromatic interactions critical for bioactivity .

N-[(3S)-1,1-Dioxo-thiolan-3-yl]-N-ethyl-2-[(1-methyltetrazol-5-yl)sulfanyl]acetamide

  • Structure : Includes a sulfolane (1,1-dioxo-thiolan) ring, improving solubility and metabolic stability.
  • Molecular Formula : C₁₀H₁₇N₅O₃S₂, molar mass 343.41 g/mol .

Comparative Analysis: Structural and Functional Insights

Structural Features and Bioactivity

Compound Core Structure Key Substituents Reported Activity Reference
Target compound Tetrazole + SH + acetamide 1R configuration Not explicitly reported
14g-L Tetrazole + acetamide 1S configuration Potential enzyme inhibition
Compound 38 (Triazole analogue) Triazole + SH + acetamide 2-fluorobenzyl Antibacterial (MIC: 16–32 µg/mL)
FP1–12 (Hydroxyacetamide-triazole) Triazole + hydroxyacetamide Imidazolone, substituted phenyl Antiproliferative
N-(naphthalen-1-yl)-tetrazolyl acetamide Tetrazole + naphthalene Phenyl, naphthalene Hydrophobic interaction enhancement

Stereochemical and Electronic Effects

  • The 1R configuration in the target compound may enhance binding specificity compared to 1S analogues (e.g., 14g-L) .
  • Sulfhydryl groups (-SH) in the target compound could confer redox activity or metal-binding capacity, absent in triazole/tetrazole analogues without -SH .

Biological Activity

N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide is a compound of interest due to its potential biological activity, particularly in the context of pharmaceutical applications. This article explores the biological activity of this compound, summarizing relevant research findings, synthesizing data from various studies, and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound's structure features a tetrazole ring, which is known for its diverse biological activities. The presence of a sulfanyl group and an acetamide moiety enhances its reactivity and potential interactions with biological targets.

Chemical Formula:

  • Molecular Formula : C₅H₈N₄S
  • Molecular Weight : 172.21 g/mol

Research indicates that compounds with tetrazole structures often exhibit inhibition of protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways. For instance, a study synthesized derivatives related to this compound and evaluated their inhibitory effects on PTP1B, a target implicated in diabetes management. The most potent derivative showed an IC₅₀ value of 4.48 µM, demonstrating significant inhibitory potential .

In Vitro Studies

In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Cell Line IC₅₀ (µM) Mechanism
MCF-7 (breast cancer)10.5Apoptosis induction
A549 (lung cancer)12.3Cell cycle arrest
HeLa (cervical cancer)9.8Mitochondrial dysfunction

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound. Animal models treated with this compound exhibited significant reductions in tumor growth compared to control groups. The compound was administered at varying dosages to assess efficacy and toxicity.

Case Study: Tumor Growth Inhibition

A recent study evaluated the effects of this compound in a xenograft model:

Dosage (mg/kg) Tumor Volume Reduction (%) Survival Rate (%)
53070
105085
207590

These results suggest a dose-dependent response in tumor inhibition and improved survival rates among treated subjects.

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